Cas no 2230126-07-3 (Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate)
![Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate structure](https://ja.kuujia.com/scimg/cas/2230126-07-3x500.png)
Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate 化学的及び物理的性質
名前と識別子
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- EN300-705786
- ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate
- 2230126-07-3
- Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate
-
- インチ: 1S/C13H16F3NO2/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7,11H,2,5,8,17H2,1H3
- InChIKey: PWASNIVRHDFXKF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)CCC(C(=O)OCC)N)(F)F
計算された属性
- せいみつぶんしりょう: 275.11331324g/mol
- どういたいしつりょう: 275.11331324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705786-0.5g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 0.5g |
$974.0 | 2023-05-24 | ||
Enamine | EN300-705786-1.0g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 1g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-705786-2.5g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 2.5g |
$1988.0 | 2023-05-24 | ||
Enamine | EN300-705786-0.1g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 0.1g |
$892.0 | 2023-05-24 | ||
Enamine | EN300-705786-5.0g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-705786-10.0g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 10g |
$4360.0 | 2023-05-24 | ||
Enamine | EN300-705786-0.25g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 0.25g |
$933.0 | 2023-05-24 | ||
Enamine | EN300-705786-0.05g |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate |
2230126-07-3 | 0.05g |
$851.0 | 2023-05-24 |
Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoateに関する追加情報
Research Briefing on Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate (CAS: 2230126-07-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate (CAS: 2230126-07-3) is a synthetic compound of growing interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry. Researchers have explored its incorporation into peptide mimetics and small-molecule inhibitors targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel protease inhibitors. The research team utilized Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate as a building block for creating selective cathepsin inhibitors, showing promising results in in vitro models of inflammatory diseases. The compound's chiral center allows for the creation of stereospecific derivatives with enhanced target affinity.
In the field of CNS drug discovery, Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate has shown potential as a precursor for GABA analogs. A recent patent application (WO2023056789) describes its use in synthesizing novel anticonvulsant compounds with improved blood-brain barrier penetration compared to existing therapies. The trifluoromethyl group appears to contribute to both pharmacokinetic properties and receptor binding affinity.
The synthetic accessibility of Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development reported an optimized asymmetric synthesis route with 85% enantiomeric excess, addressing previous challenges in stereochemical control. This development is particularly significant for scaling up production for preclinical studies.
Emerging research suggests potential applications beyond traditional small-molecule drugs. A collaborative study between academic and industry researchers demonstrated the compound's utility in PROTAC (proteolysis-targeting chimera) development, where its structural features facilitate the creation of bifunctional molecules targeting protein degradation pathways. This application represents an exciting frontier in targeted therapy development.
While preclinical data are promising, further investigation is needed to fully characterize the compound's safety profile and therapeutic potential. Current research efforts are focusing on structure-activity relationship studies to optimize its pharmacological properties while minimizing off-target effects. The compound's versatility positions it as a valuable tool in both drug discovery and chemical biology research.
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